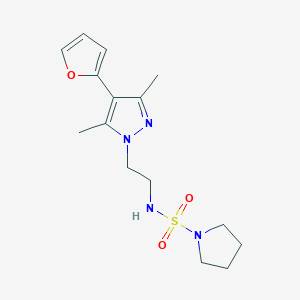

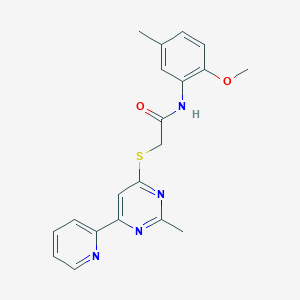

N-(2-Acetyl-1-benzofuran-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

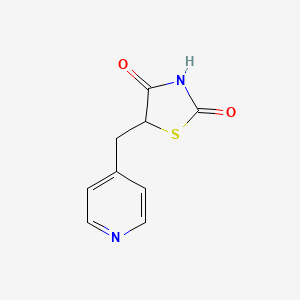

N-(2-Acetyl-1-benzofuran-3-yl)acetamide, also known as 2-AB, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of benzofuran, a naturally occurring compound found in plants, fungi, and bacteria. 2-AB is primarily used as a fluorescent probe for the detection of proteins and nucleic acids in cells. It has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of drug action.

Applications De Recherche Scientifique

Anticonvulsant Activity

A study by Shakya et al. (2016) explored the design, synthesis, and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agents. The research synthesized a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives, assessing their anticonvulsant activity against maximal electroshock-induced seizures in mice. The findings highlighted that the majority of the compounds exhibited anticonvulsant activity at low doses, with some showing comparable potency to phenytoin, a standard anticonvulsant drug (Shakya et al., 2016).

Analgesic Activity

In another study, Kaplancıklı et al. (2012) investigated the synthesis of some acetamide derivatives and their potential analgesic activities. The derivatives were tested for their effectiveness against thermal, mechanical, and chemical nociceptive stimuli in mice. The results indicated significant analgesic properties, highlighting the potential of benzofuran-acetamide derivatives in pain management (Kaplancıklı et al., 2012).

Antimicrobial Activity

Rezki (2016) conducted a study on the synthesis and antibacterial evaluation of 1,4-Disubstituted 1,2,3-Triazoles tethering bioactive benzothiazole nucleus, which included the use of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides. These compounds displayed promising antimicrobial activities against several bacterial and fungal strains, with minimum inhibition concentrations (MIC) ranging from 4 to 16 μg/mL (Rezki, 2016).

Electrochemical Studies

A study by Nematollahi et al. (2009) focused on the electrochemical oxidation of acetaminophen, a related compound, in aqueous solutions, revealing insights into kinetic evaluations of hydrolysis, hydroxylation, and dimerization processes. Although not directly on N-(2-Acetyl-1-benzofuran-3-yl)acetamide, this research contributes to understanding the electrochemical behaviors of related acetamide derivatives (Nematollahi et al., 2009).

Propriétés

IUPAC Name |

N-(2-acetyl-1-benzofuran-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)12-11(13-8(2)15)9-5-3-4-6-10(9)16-12/h3-6H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEXUVWFSJOVDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

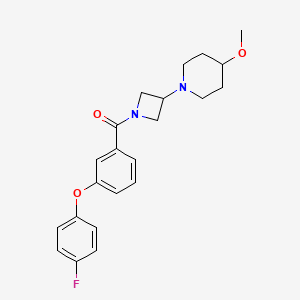

![4-(2-((2-(2-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2729513.png)

![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2729517.png)

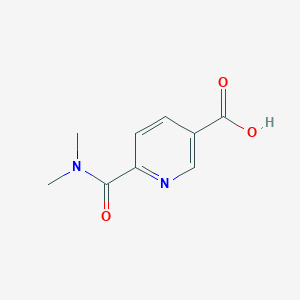

![(5-Bromopyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2729523.png)

![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2729525.png)

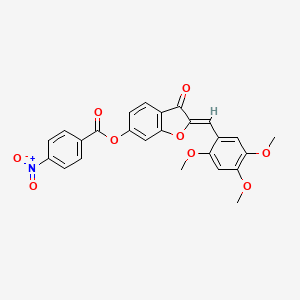

![7-(3-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729529.png)